

Preparation of Tedatioxetine Hydrobromide Stock Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tedatioxetine Hydrobromide*

CAS No.: 960151-65-9

Cat. No.: B1663294

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation, storage, and handling of **Tedatioxetine Hydrobromide** stock solutions for research purposes.

Tedatioxetine Hydrobromide is a triple reuptake inhibitor (TRI) targeting serotonin, norepinephrine, and dopamine transporters, and also acts as an antagonist at several serotonin (5-HT) and adrenergic receptors.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Data Summary

Quantitative data regarding the solubility and storage of **Tedatioxetine Hydrobromide** are summarized in the table below for easy reference.

Parameter	Solvent/Condition	Value	Notes
Molecular Weight	-	364.34 g/mol	[1]
Solubility (In Vitro)	Dimethyl Sulfoxide (DMSO)	100 mg/mL (274.47 mM)	Ultrasonic assistance may be required. Use of new, hygroscopic DMSO is recommended for best results.[1]
Solubility (In Vivo Formulation 1)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.86 mM)	Results in a clear solution.[1]
Solubility (In Vivo Formulation 2)	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (6.86 mM)	Results in a clear solution.[1]
Solubility (In Vivo Formulation 3)	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.86 mM)	Results in a clear solution.[1]
Storage of Solid Compound	4°C, sealed, away from moisture	Up to 6 months	As stated on the product vial, kept tightly sealed.[2]
Storage of Stock Solution	-20°C, in tightly sealed aliquots	Up to 1 month	[1][2]
Long-term Storage of Stock Solution	-80°C, in tightly sealed aliquots	Up to 6 months	[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (In Vitro Use)

This protocol describes the preparation of a 100 mM **Tedatioxetine Hydrobromide** stock solution in DMSO.

Materials:

- **Tedatioxetine Hydrobromide** (solid)
- Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic water bath

Procedure:

- **Equilibration:** Allow the vial of solid **Tedatioxetine Hydrobromide** to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[2]
- **Weighing:** Accurately weigh the desired amount of **Tedatioxetine Hydrobromide** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh out 36.43 mg.
- **Dissolution:** Add the appropriate volume of high-quality DMSO to the solid compound. For the example above, add 1 mL of DMSO.
- **Mixing:** Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic water bath to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
- **Aliquoting:** To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[1][2]
- **Storage:** Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Formulation for In Vivo Administration

This protocol provides an example of preparing a **Tedatioxetine Hydrobromide** formulation suitable for in vivo experiments, based on a common co-solvent system.

Materials:

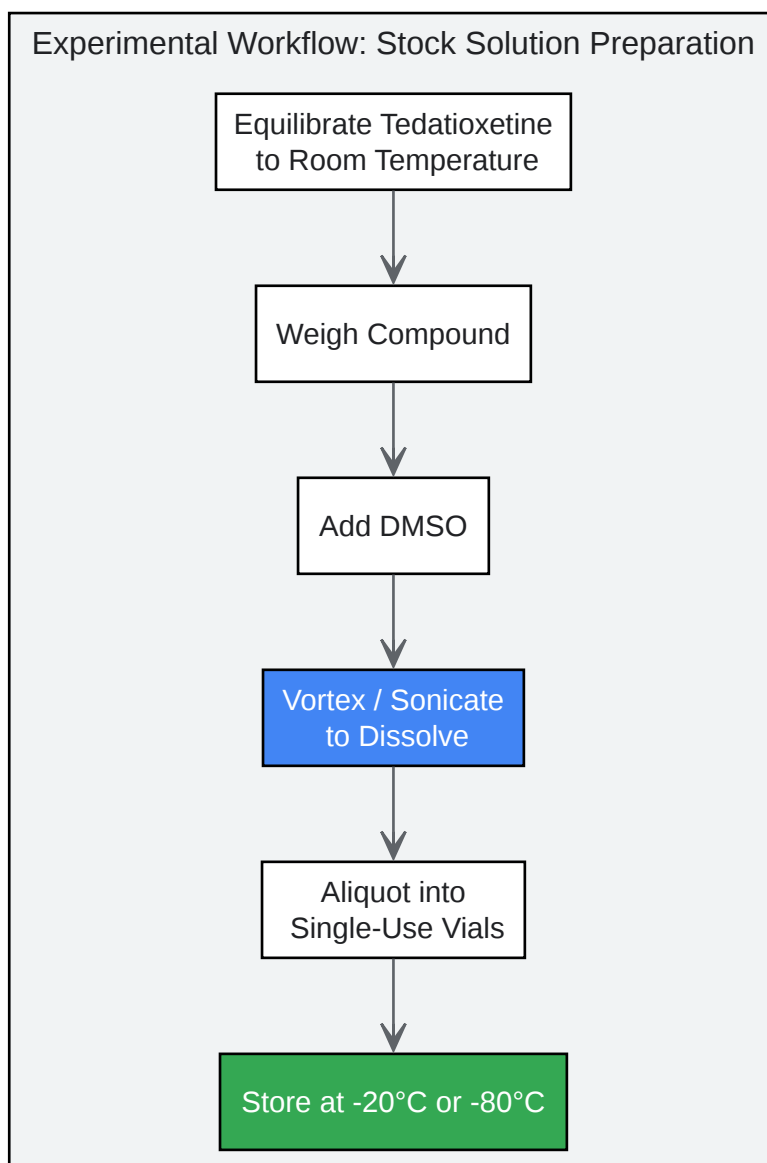
- High-concentration **Tedatioxetine Hydrobromide** in DMSO stock solution (e.g., 25 mg/mL prepared as in Protocol 1)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure:

- Objective: To prepare a 1 mL final working solution at a concentration of 2.5 mg/mL.
- Initial Dilution: In a sterile tube, add 100 μ L of a 25 mg/mL **Tedatioxetine Hydrobromide** DMSO stock solution.
- Co-solvent Addition: Add 400 μ L of PEG300 to the DMSO solution and mix thoroughly until the solution is homogeneous.
- Surfactant Addition: Add 50 μ L of Tween-80 and mix again until the solution is uniform.
- Final Dilution: Add 450 μ L of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
- Use: It is recommended to prepare this formulation fresh on the day of use.[2] If short-term storage is necessary, consult specific stability studies for your formulation, though generally, storage at 4°C for a very limited time may be possible.

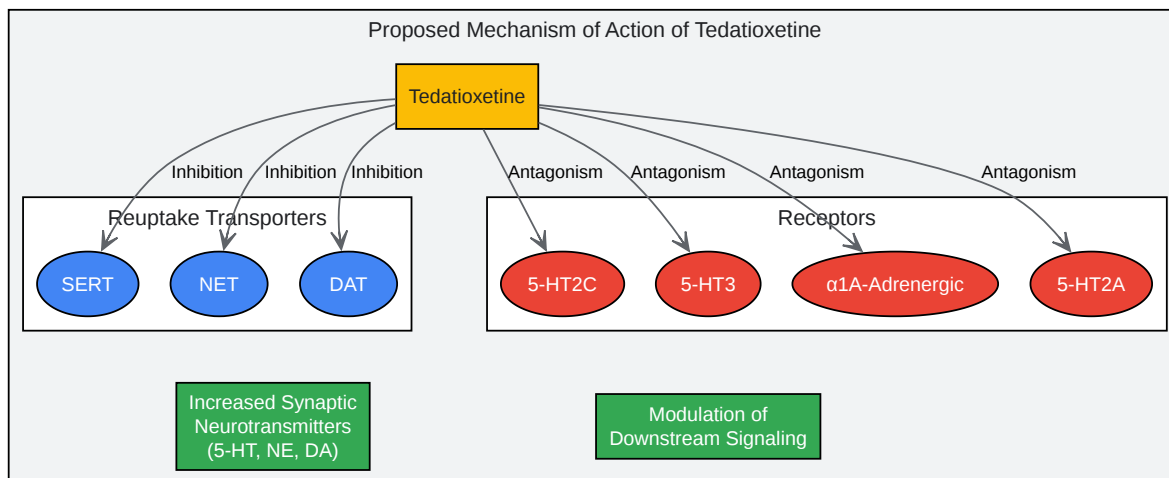
Visualizations

The following diagrams illustrate the experimental workflow for stock solution preparation and the proposed mechanism of action of Tedatioxetine.



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Caption: Workflow for preparing **Tedatioxetine Hydrobromide** stock solution.



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Caption: Tedatioxetine's multimodal action on transporters and receptors.

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References

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